Anti-ZIKV Potency vs. Wulfenioidin F
In the same study and under identical assay conditions (plaque reduction assay in Vero cells), Wulfenioidin H (Compound 5) exhibited an EC50 of 8.50 μM against Zika virus, compared with Wulfenioidin F (Compound 3) which achieved an EC50 of 8.07 μM [1]. While the difference in potency is modest, this direct head‑to‑head comparison within the same experimental system provides the most reliable benchmark for relative antiviral efficacy among the two active wulfenioidins.
| Evidence Dimension | Anti‑ZIKV activity (EC50) |
|---|---|
| Target Compound Data | 8.50 μM |
| Comparator Or Baseline | Wulfenioidin F: 8.07 μM |
| Quantified Difference | 5.3% lower potency |
| Conditions | Vero cells, plaque reduction assay; both compounds tested in parallel |
Why This Matters
In studies where the closest active congener is required for SAR analysis, Wulfenioidin H provides a slightly distinct potency point while retaining the same mechanism of action.
- [1] Tu, W.-C., Huang, Y.-X., Li, B., Jiang, Y.-J., Yang, Q.-Y., Zeb, M. A., Yang, P.-Y., Wang, H.-J., Li, X.-L., Xiao, W.-L., Zheng, C.-B., & Liu, M.-F. (2023). Wulfenioidins D–N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides. Journal of Natural Products, 86(10), 2348–2359. View Source
